molecular formula C6H5ClO2 B3048554 4-Chloro-6-methyl-2H-pyran-2-one CAS No. 17422-72-9

4-Chloro-6-methyl-2H-pyran-2-one

Cat. No.: B3048554
CAS No.: 17422-72-9
M. Wt: 144.55 g/mol
InChI Key: RKJCPBWPPDKSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methyl-2H-pyran-2-one is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its core utility lies in its reactivity as a building block for the construction of more complex molecular architectures. This compound serves as a key precursor for the synthesis of novel 4-(benzothiazolylamino)-pyran-2-one derivatives, which have been screened for and demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus , Escherichia coli , and Klebsiella species . The chlorine atom at the 4-position is a reactive site that can be readily substituted with various nitrogen-based nucleophiles, such as 2-aminobenzothiazoles, enabling researchers to efficiently generate diverse libraries of compounds for biological evaluation . As part of the pyran-2-one family, which is frequently explored under modern synthetic techniques like ultrasound irradiation for greener chemistry, this compound offers researchers a versatile starting material . This compound is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17422-72-9

Molecular Formula

C6H5ClO2

Molecular Weight

144.55 g/mol

IUPAC Name

4-chloro-6-methylpyran-2-one

InChI

InChI=1S/C6H5ClO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3

InChI Key

RKJCPBWPPDKSHC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=O)O1)Cl

Canonical SMILES

CC1=CC(=CC(=O)O1)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 6 Methyl 2h Pyran 2 One and Its Key Intermediates

Strategies for the Direct Synthesis of 4-Chloro-6-methyl-2H-pyran-2-one

The primary and most documented route to this compound involves the direct chemical modification of a readily available precursor.

Chlorination Pathways from 4-Hydroxy-6-methyl-2H-pyran-2-one Derivatives

The most common and efficient method for the synthesis of this compound is the chlorination of 4-hydroxy-6-methyl-2H-pyran-2-one, also known as Triacetic acid lactone. This transformation involves the conversion of the hydroxyl group at the C4 position into a chloro group. Standard chlorinating agents are employed for this purpose, with phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) being the most frequently used reagents. nih.govresearchgate.net

These reactions often utilize a catalyst, such as N,N-dimethylformamide (DMF), which reacts with the chlorinating agent to form a Vilsmeier reagent in situ. wikipedia.orgwikipedia.org The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, is a powerful electrophile that facilitates the conversion of the pyrone's hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion. wikipedia.orgyoutube.com This method is analogous to well-established procedures for the chlorination of other hydroxy-heterocycles, such as quinazolones and pyrimidines. researchgate.netsigmaaldrich.com The reaction is typically conducted by heating the hydroxy-pyrone with an excess of the chlorinating agent, either neat or in a suitable solvent. sigmaaldrich.com

Table 1: Reagents for Chlorination of 4-Hydroxy-6-methyl-2H-pyran-2-one

Reagent System Role Typical Conditions
Phosphorus Oxychloride (POCl₃) Chlorinating Agent Reflux, neat or with solvent
Thionyl Chloride (SOCl₂) Chlorinating Agent Reflux, often with catalytic DMF

Alternative Synthetic Routes and Precursors

Currently, the scientific literature does not prominently feature alternative, direct synthetic routes to this compound that bypass the use of 4-hydroxy-6-methyl-2H-pyran-2-one as the immediate precursor. The chlorination of the hydroxyl derivative remains the most established and practical approach. The synthesis of the pyran-2-one ring system itself can be achieved through various methods, such as the cyclization of 1,3,5-tricarbonyl compounds, but these typically yield the 4-hydroxy derivative, which would then require subsequent chlorination as described above.

Preparation of Functionally Substituted 4-Chloro-2H-pyran-2-one Intermediates

Introducing substituents onto the this compound core provides a range of valuable intermediates. The synthesis of these compounds often starts from more complex precursors than simple triacetic acid lactone.

Synthesis of 4-Chloro-3-ethynyl-6-methyl-2H-pyran-2-one

4-Chloro-3-ethynyl-6-methyl-2H-pyran-2-one is a highly reactive intermediate used in the synthesis of fused heterocyclic systems. It is not typically isolated but is generated in situ from a precursor, 4-chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one. The conversion is an elimination reaction, specifically a dehydrochlorination, which is achieved by treating the chlorovinyl compound with a base. This reaction removes a molecule of hydrogen chloride to form the carbon-carbon triple bond of the ethynyl (B1212043) group.

Table 2: Synthesis of 4-Chloro-3-ethynyl-6-methyl-2H-pyran-2-one

Precursor Reagent Product Reaction Type

Synthesis of 4-Chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one

The key precursor for the ethynyl derivative, 4-chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one, is synthesized from dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one). nist.gov This transformation is accomplished using a Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.orgjk-sci.com Treatment of dehydroacetic acid with the Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), results in a dual reaction. The reagent chlorinates the hydroxyl group at the C4 position and simultaneously converts the C3-acetyl group into a 1-chlorovinyl group. youtube.com This process provides a powerful method for installing two chloro-substituents in a single step, yielding a versatile intermediate for further chemical modifications.

Table 3: Vilsmeier-Haack Reaction on Dehydroacetic Acid

Starting Material Reagent Key Transformations Product

Synthesis of 3-Acetyl-4-chloro-6-methyl-2H-pyran-2-one

The synthesis of 3-acetyl-4-chloro-6-methyl-2H-pyran-2-one involves a multi-step sequence starting from the previously mentioned 4-chloro-3-ethynyl-6-methyl-2H-pyran-2-one. This ethynyl compound can react with nucleophiles, such as anilines, to form an intermediate 4-anilino-3-ethynylpyrone. Subsequent hydrolysis of this intermediate under aqueous acidic conditions cleaves the anilino group and hydrates the ethynyl group to an acetyl group. This sequence effectively transforms the ethynyl substituent at the C3 position into an acetyl group while retaining the chloro group at the C4 position, yielding the target molecule.

Table 4: Synthesis of 3-Acetyl-4-chloro-6-methyl-2H-pyran-2-one

Step Starting Material Reagents/Conditions Intermediate/Product
1 4-Chloro-3-ethynyl-6-methyl-2H-pyran-2-one Aniline (B41778) derivative 4-Anilino-3-ethynylpyrone derivative

Catalytic and Green Chemistry Approaches in 2H-Pyran-2-one Synthesis

The synthesis of the 2H-pyran-2-one scaffold, a core structure in numerous natural products, has been an area of significant research. acs.org In line with the principles of green chemistry, recent efforts have focused on developing catalytic and environmentally benign methodologies that offer high efficiency, atom economy, and operational simplicity. eurekaselect.com These approaches often utilize novel catalysts, alternative energy sources like microwaves, and green solvents such as water to minimize environmental impact. eurekaselect.comresearchgate.net

Modern synthetic strategies are increasingly moving away from classical methods that may involve harsh conditions or stoichiometric reagents. Instead, the focus is on catalytic, one-pot, and multicomponent reactions that enhance the efficiency and sustainability of chemical processes. researchgate.netprimescholars.com

Catalytic Annulation and Cascade Reactions

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the construction of functionalized 2H-pyran-2-ones. A notable development is the NHC-catalyzed [3+3] annulation of alkynyl esters with enolizable ketones. This metal-free method proceeds under mild conditions and offers a broad substrate scope with high regioselectivity, providing a simple and rapid route to these heterocyclic systems. acs.orgnih.gov

Ruthenium-catalyzed cascade reactions also provide an efficient pathway to pyranone synthesis. A three-component reaction involving readily available acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) has been developed. acs.org This process is significant as it achieves the nucleophilic addition of a vinylic C–H bond of the acrylic acid to an aldehyde for the first time. The reaction proceeds through intramolecular cyclization and a second insertion to the aldehyde, followed by the elimination of the sulfonamide at a higher temperature to yield the final pyranone product. acs.org

Table 1: Overview of Catalytic Annulation and Cascade Reactions for 2H-Pyran-2-one Synthesis

Catalyst Type Reaction Key Features Reference
N-Heterocyclic Carbene (NHC) [3+3] Annulation of alkynyl esters and enolizable ketones Metal-free, mild conditions, broad substrate scope, high regioselectivity acs.org, nih.gov
Ruthenium Complex Three-component cascade of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide Novel vinylic C-H bond addition to an aldehyde, good functional group tolerance acs.org

Green Solvents and Nanocatalysis

A significant thrust in green chemistry involves replacing traditional volatile organic solvents with water. The synthesis of pyran-annulated heterocyclic systems has been successfully achieved in aqueous media. researchgate.net For instance, catalysts like alum (KAl(SO4)2·12H2O) have been used for the efficient synthesis of tetrahydrobenzo[b]pyran derivatives in water, highlighting advantages such as short reaction times, easy work-up, and high yields. researchgate.net Similarly, sodium alginate, a naturally occurring biopolymer, has been employed as a green organocatalyst for the one-pot synthesis of 2-amino-3-cyano-4H-pyran derivatives in water at room temperature. nih.gov

Nanocatalysts offer benefits such as high surface area, enhanced reactivity, and ease of recovery and reuse, which are central to green chemistry. researchgate.net Magnetic nanoparticles, for example, have been used as catalysts in the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives. These catalysts can be easily recovered using an external magnet and reused for multiple cycles with consistent activity. researchgate.net Another approach involves incorporating nanocopper iodide onto modified layered double hydroxides, creating a highly active and selective nanocatalyst for synthesizing tetrahydrobenzo[b]pyrans under solvent-free conditions at low temperatures. rsc.org

Table 2: Examples of Green Catalytic Systems in Pyran Synthesis

Catalyst Green Aspect Reaction Type Products Reference
Alum (KAl(SO4)2·12H2O) Water as solvent Multicomponent reaction Tetrahydrobenzo[b]pyran derivatives researchgate.net
Sodium Alginate Biopolymer catalyst, water as solvent One-pot multicomponent reaction 2-Amino-3-cyano-4H-pyran derivatives nih.gov
Magnetic Nanoparticles (Fe3O4, ZnO, Mn3O4) Reusable catalyst One-pot three-component condensation Pyrano[2,3-d]pyrimidine derivatives researchgate.net

Microwave-Assisted and Multicomponent Reactions

Microwave irradiation is another tool in green synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. eurekaselect.com This technique provides selective heating of polar molecules, resulting in better homogeneity and improved bond-forming efficiency. researchgate.net

Multicomponent reactions (MCRs) are highly valued for their efficiency in building complex molecules from simple starting materials in a single step, thereby reducing waste and saving time and energy. The synthesis of 3-[(acetamido)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones, a derivative structurally related to the target compound, is achieved via a one-pot, three-component condensation of an aryl aldehyde, 4-hydroxy-6-methyl-2H-pyran-2-one, and acetamide, catalyzed by p-toluenesulfonic acid under ultrasound irradiation. researchgate.net This method provides excellent yields in a short time under ambient conditions. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 4-Chloro-6-methyl-2H-pyran-2-one, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum of a related compound, 1-chloro-2-methylpropane (B167039), the signals are split according to the n+1 rule, where 'n' is the number of neighboring non-equivalent protons. This principle allows for the assignment of protons to their specific locations within the molecule. For instance, the spectrum of 1-chloro-2-methylpropane shows three distinct proton environments with an integration ratio of 6:1:3, corresponding to the different proton groups in the molecule. docbrown.info

While specific ¹H NMR data for this compound is not detailed in the provided results, analysis of similar pyran structures reveals characteristic chemical shifts. For example, in pyrazoline derivatives, protons on the pyrazoline ring exhibit signals around δ 3, 4, and 5.5 ppm. researchgate.net For this compound, one would expect to observe distinct signals for the methyl protons and the vinylic protons on the pyran ring, with their chemical shifts influenced by the electron-withdrawing chloro and carbonyl groups.

¹³C NMR spectroscopy provides further structural confirmation. In pyrazoline derivatives, carbon signals for the pyrazoline ring appear around 40 and 60 ppm. researchgate.net For this compound, characteristic peaks for the methyl carbon, the olefinic carbons, the carbon bearing the chlorine atom, and the carbonyl carbon would be expected at distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2=O-~160-165
C3-H~6.2-6.5~110-115
C4-Cl-~145-150
C5-H~6.0-6.3~105-110
C6-CH₃~2.1-2.4~155-160
-CH₃~2.1-2.4~18-22

Note: The data in this table is predicted based on typical chemical shifts for similar structures and should be confirmed by experimental data.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent feature would be a strong absorption band for the C=O stretching vibration of the α,β-unsaturated lactone, typically appearing in the region of 1700-1750 cm⁻¹. The presence of both a carbonyl group (C=O) and a chloro (Cl) group significantly influences the compound's reactivity. evitachem.com The C=C double bond stretching vibrations within the pyran ring would likely be observed in the 1600-1680 cm⁻¹ region. Additionally, C-H stretching vibrations for the methyl group and the vinylic protons would appear around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C-O-C stretching of the ester group would be expected in the 1000-1300 cm⁻¹ range, and the C-Cl stretching vibration would likely be found in the 600-800 cm⁻¹ region.

Analysis of related pyran structures, such as tetrahydro-4-methyl-2H-pyran-2-one, shows characteristic IR spectra that can be used for comparative purposes. nist.govnist.gov

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (lactone)Stretching1700 - 1750
C=C (alkene)Stretching1600 - 1680
C-H (alkene)Stretching3000 - 3100
C-H (alkane)Stretching2850 - 3000
C-O (ester)Stretching1000 - 1300
C-ClStretching600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The 2H-pyran-2-one ring system in this compound contains conjugated double bonds, which are expected to give rise to characteristic UV absorptions.

The presence of the α,β-unsaturated lactone system, along with the chloro and methyl substituents, will influence the wavelength of maximum absorption (λmax). Generally, pyran-based compounds exhibit significant UV absorption. nih.gov The electronic transitions are typically of the π → π* type. The exact position of the λmax would need to be determined experimentally, but it is expected to be in the range of 250-350 nm. This technique is also valuable for monitoring reactions involving this compound, as changes in the conjugation system would result in shifts in the UV-Vis spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns. The molecular formula for this compound is C₆H₅ClO₂. bldpharm.com

The calculated molecular weight is approximately 144.55 g/mol . evitachem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 144. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 146 with about one-third the intensity of the M⁺ peak would also be observed, which is a characteristic signature for a monochlorinated compound.

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for pyranones include the loss of CO, CO₂, and the methyl group. The specific fragmentation pattern would provide valuable information for confirming the structure of this compound. Analysis of the mass spectra of related compounds, such as 4H-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, can provide insights into expected fragmentation pathways. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

Ion m/z (for ³⁵Cl) m/z (for ³⁷Cl) Identity
[M]⁺144146Molecular Ion
[M-CH₃]⁺129131Loss of methyl radical
[M-CO]⁺116118Loss of carbon monoxide
[M-Cl]⁺109-Loss of chlorine radical

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound was not found in the provided search results, the compound is a solid at room temperature, suggesting that it is amenable to X-ray crystallographic analysis. bldpharm.com The structure would likely reveal a nearly planar pyran ring due to the sp² hybridization of the carbon atoms involved in the double bonds and the carbonyl group. evitachem.com The bond lengths and angles would be influenced by the electronic effects of the chloro and methyl substituents, as well as the lactone functionality. Obtaining the crystal structure would provide unequivocal proof of its chemical structure and offer insights into intermolecular interactions in the solid state. The determination of the crystal structure of related natural products has been achieved through X-ray crystallography. acs.org

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 6 Methyl 2h Pyran 2 One

Nucleophilic Substitution Reactions on the Pyranone Core

The primary mode of reactivity for 4-chloro-6-methyl-2H-pyran-2-one involves the nucleophilic displacement of the C4-chloro substituent. This reactivity allows for the introduction of a wide range of functional groups, including nitrogen, carbon, and azide (B81097) moieties, onto the pyranone scaffold.

Nitrogen-based nucleophiles readily react with this compound and its derivatives to yield 4-substituted amino-pyranones. These reactions typically proceed via a standard nucleophilic aromatic substitution (SNAr) mechanism, where the nucleophilic nitrogen attacks the C4 carbon, leading to the displacement of the chloride ion.

Anilines: The reaction with anilines results in the formation of 4-anilino-6-methyl-2H-pyran-2-one derivatives. The nucleophilicity of the aniline (B41778) can be modulated by substituents on the aromatic ring, influencing the reaction rate. While specific studies on this compound with anilines are part of broader synthetic schemes, the general reactivity pattern is well-established for similar 4-halopyranones researchgate.netnih.gov. The interaction is often insufficient with less nucleophilic aromatic amines, sometimes resulting in complex product mixtures nih.gov.

Benzothiazoles: 2-Aminobenzothiazole (B30445) derivatives can act as nitrogen nucleophiles, attacking the C4 position to furnish 4-(benzothiazol-2-ylamino)-6-methyl-2H-pyran-2-one compounds. These products are precursors for more complex fused heterocyclic systems advancechemjournal.com. The synthesis of related pyrimido[2,1-b]benzothiazoles often involves the reaction of 2-aminobenzothiazole with various electrophiles in multicomponent reactions, highlighting the nucleophilic character of the amino group in this class of compounds arabjchem.org.

Hydrazines: Hydrazines are particularly reactive nucleophiles towards the pyranone core. The reaction of this compound derivatives, such as 3-acetyl-4-chloro-6-methyl-2H-pyran-2-one, with various aryl or heteroaryl hydrazines yields the corresponding 4-hydrazino-pyran-2-one products nih.govresearchgate.netresearchgate.net. These reactions serve as a crucial step in the synthesis of fused pyranopyrazole systems nih.govresearchgate.netresearchgate.net. The initial nucleophilic substitution is often followed by an intramolecular cyclization, which is discussed in section 4.2.1. Treatment of 4-chloroquinazolines, a related chloroheterocycle, with hydrazine (B178648) hydrate (B1144303) also leads to substitution and subsequent ring transformations, forming triazole derivatives rsc.org.

Table 1: Reactions with Nitrogen-Containing Nucleophiles

Nucleophile Reagent Example Product Type Reference
Anilines Substituted Anilines 4-Anilino-6-methyl-2H-pyran-2-one researchgate.netnih.gov
Benzothiazoles 2-Aminobenzothiazole 4-(Benzothiazol-2-ylamino)-6-methyl-2H-pyran-2-one advancechemjournal.comarabjchem.org
Hydrazines Phenylhydrazine 4-Hydrazino-6-methyl-2H-pyran-2-one nih.govresearchgate.netresearchgate.net

The formation of new carbon-carbon bonds at the C4 position can be achieved by reacting this compound with carbanions generated from activated methylene (B1212753) compounds. These compounds, characterized by a methylene group flanked by two electron-withdrawing groups (e.g., esters, nitriles, ketones), are sufficiently acidic to be deprotonated by a suitable base, forming a stabilized carbanion.

This carbanion then acts as a potent carbon nucleophile, attacking the electrophilic C4 carbon of the pyranone ring and displacing the chloride. This ipso-nucleophilic substitution is an effective strategy for C-C bond formation nih.gov. For instance, the reaction of 4-chloro-pyranoquinolinedione with malononitrile (B47326) leads to the substitution of the chlorine atom researchgate.net. Similarly, 2H-pyran-2-ones are recognized as valuable Michael acceptors and synthetic precursors for building larger carbocyclic and heterocyclic structures using carbanions derived from compounds like malononitrile researchgate.nettandfonline.com. This method provides a direct route to functionalize the pyranone core with side chains that can be further elaborated.

Table 2: C-C Bond Formation with Activated Methylene Compounds

Activated Methylene Compound Base Product Type Reference
Malononitrile Piperidine / Ionic Liquid 4-(Dicyanomethyl)-6-methyl-2H-pyran-2-one researchgate.nettandfonline.com
Diethyl malonate Sodium ethoxide 4-(Diethyl malonyl)-6-methyl-2H-pyran-2-one nih.gov
Ethyl acetoacetate Sodium ethoxide 4-(1-Ethoxycarbonyl-2-oxopropyl)-6-methyl-2H-pyran-2-one tandfonline.com

The chloro group at the C4 position can be readily displaced by an azide nucleophile, typically by reacting this compound with sodium azide (NaN₃) in a polar aprotic solvent like DMF researchgate.netmdpi.com. This nucleophilic substitution reaction yields 4-azido-6-methyl-2H-pyran-2-one.

The resulting azido (B1232118) derivative is a stable yet reactive intermediate. The azide functional group is a versatile handle for further chemical transformations. Its most prominent application is in 1,3-dipolar cycloaddition reactions, which provide a powerful tool for the synthesis of five-membered nitrogen-containing heterocycles, particularly triazoles researchgate.netmdpi.com. This specific reactivity will be detailed in section 4.2.2.

Cycloaddition and Annulation Reactions

Beyond simple substitution, this compound and its derivatives are valuable precursors for constructing fused heterocyclic ring systems through cycloaddition and annulation reactions. These transformations often involve an initial nucleophilic substitution followed by an intramolecular cyclization event.

The derivatives formed from the nucleophilic substitution reactions described in section 4.1.1 often contain functional groups that can participate in subsequent intramolecular cyclization reactions, leading to the formation of fused bicyclic or polycyclic systems.

Pyranoquinolines: The synthesis of pyranoquinoline derivatives can be achieved through multi-step sequences starting from pyranone precursors. For example, nucleophilic substitution reactions on 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione provide a route to various fused systems researchgate.net. The synthesis of 2-amino-4H-pyran-3-carbonitriles and their subsequent condensation can also lead to pyranopyrimidinones, a related class of fused heterocycles researchgate.net.

Pyranopyrazoles: A common and well-documented reaction pathway involves the reaction of this compound derivatives with hydrazines nih.govresearchgate.net. The initially formed 4-hydrazino intermediate undergoes a spontaneous or catalyzed intramolecular condensation. The hydrazino group's terminal nitrogen attacks an electrophilic site on the pyranone ring or an adjacent substituent (like a 3-acetyl group), leading to the formation of a five-membered pyrazole (B372694) ring fused to the pyranone core. This process results in the formation of pyrano[4,3-c]pyrazoles nih.govresearchgate.netoup.com. A variety of pyranopyrazoles can be synthesized through one-pot, multi-component reactions involving hydrazine, ethyl acetoacetate, an aldehyde, and malononitrile tandfonline.comacs.org.

Table 3: Examples of Intramolecular Cyclization Products

Starting Derivative Reaction Condition Fused Heterocycle Product Reference
4-Hydrazino-3-acetyl-6-methyl-2H-pyran-2-one Heating in acetic acid 3,6-Dimethyl-1H-pyrano[4,3-c]pyrazol-4(2H)-one nih.govresearchgate.net
4-(Arylhydrazino)-6-methyl-2H-pyran-2-one Acid or heat 2-Aryl-6-methyl-2H-pyrano[4,3-c]pyrazol-4(3H)-one oup.com
2-Amino-4-aryl-6-methyl-4H-pyran-3-carbonitrile Reaction with formic acid Pyrano[2,3-d]pyrimidine derivative researchgate.net

The 4-azido-6-methyl-2H-pyran-2-one intermediate, synthesized as described in section 4.1.3, is an ideal substrate for 1,3-dipolar cycloaddition reactions. This reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole (the azide) with a dipolarophile (typically an alkyne or alkene) to form a five-membered ring wikipedia.orgyoutube.com.

When 4-azido-6-methyl-2H-pyran-2-one is reacted with an alkyne, it undergoes a [3+2] cycloaddition to yield a 1,2,3-triazole ring attached to the C4 position of the pyranone core wikipedia.org. This reaction is a cornerstone of "click chemistry" and is known for its high efficiency, regioselectivity (often favoring the 1,4-disubstituted triazole in copper-catalyzed reactions), and broad substrate scope researchgate.netnih.govnih.govorganic-chemistry.org. This methodology allows for the straightforward synthesis of novel pyranone-triazole conjugates, combining the structural features of both heterocyclic systems. The reaction can be performed with both terminal and internal alkynes to generate mono- and bis-1,2,3-triazole derivatives containing a 4H-pyran-4-one moiety researchgate.net.

Spirocyclization Reactions Involving 2H-Pyran-2-one Scaffolds

The 2H-pyran-2-one framework is a valuable synthon for the construction of complex spirocyclic systems. These reactions often proceed through a ring transformation mechanism induced by a carbanion under basic conditions. Research has demonstrated that highly functionalized spirocyclic ketals can be synthesized from 2H-pyran-2-one precursors.

In a representative transformation, various 2H-pyran-2-ones react with 1,4-cyclohexanedione (B43130) monoethylene ketal in the presence of powdered potassium hydroxide (B78521) (KOH) in dry dimethyl sulfoxide (B87167) (DMSO). This reaction, facilitated by ultrasound irradiation, proceeds via a carbanion-induced ring transformation to yield spirocyclic ketals. mdpi.com The reaction mechanism involves the initial deprotonation of a suitable position on the pyran-2-one scaffold or the reacting partner, followed by a nucleophilic attack and subsequent intramolecular cyclization and rearrangement to form the stable spiro-product. The obtained spirocyclic ketals can be further converted into highly substituted 2-tetralones through acidic hydrolysis. mdpi.com

A general procedure for this type of spirocyclization is outlined below:

ReactantsReagents & ConditionsProduct Type
2H-pyran-2-one derivative1,4-Cyclohexanedione monoethylene ketal, powdered KOH, dry DMSOFunctionalized Spirocyclic Ketal
1,4-Cyclohexanedione monoethylene ketalUltrasound irradiation, room temperature

This interactive table summarizes the key components of the spirocyclization reaction involving 2H-pyran-2-one scaffolds.

While specific studies on this compound are not extensively detailed in this context, the general reactivity of the 2H-pyran-2-one scaffold suggests its potential as a substrate for similar asymmetric oxidative spirocyclization reactions. mdpi.com

Hydrolytic and Rearrangement Processes

The 4-chloro-2H-pyran-2-one structure is susceptible to both hydrolysis and various rearrangement reactions, particularly when subjected to nucleophilic attack. The pyran ring can be opened and subsequently recyclize to form different heterocyclic systems.

Hydrolysis: The hydrolysis of α-chloro substituted heterocycles like this compound is a key reaction. Studies on analogous compounds, such as α-chloro-N-methyl-pyridones, provide significant insight into the mechanism. The hydrolysis of 2-chloro-N-methyl-4-pyridone is over five times faster than that of 6-chloro-N-methyl-2-pyridone. nih.gov This rate enhancement is attributed to the greater polarity and zwitterionic character of the 4-pyridone structure, which stabilizes the transition state of the reaction. nih.gov

The proposed mechanism involves a rate-determining nucleophilic attack by a hydroxide ion on the carbon atom bearing the chlorine (the α-carbon), leading to a tetrahedral intermediate, followed by the rapid departure of the chloride leaving group. nih.gov Given the structural similarities, the hydrolysis of this compound is expected to follow an analogous pathway, with the polarization of the pyran-2-one ring influencing the reaction rate.

Rearrangement Processes: Pyran-2-one compounds are known to undergo fascinating rearrangement reactions, which typically involve the opening of the pyran nucleus upon interaction with diverse nucleophiles. researchgate.net For instance, the related compound 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione undergoes nucleophilic reactions with binucleophiles like hydrazine, involving a ring opening-ring closure sequence to yield new heterocyclic frameworks. researchgate.net This demonstrates the reactivity of the C4-chloro group and the propensity of the pyranone ring to undergo transformation. researchgate.net

Electrocatalytic cascade reactions of the related 4-hydroxy-6-methyl-2H-pyran-2-one with aldehydes also showcase rearrangement pathways, proceeding through a Knoevenagel condensation followed by subsequent rearrangement to form complex products like 3-acetoacetylcoumarins. researchgate.net These examples underscore the versatility of the pyran-2-one scaffold in generating molecular diversity through rearrangement processes.

Mechanistic Pathways of Reactivity and Transformation

The reactivity of this compound is governed by mechanisms involving nucleophilic substitution, addition-elimination, and ring-opening/ring-closure cascades. The electron-withdrawing nature of the lactone carbonyl and the presence of the C=C double bond make the pyran ring electrophilic, particularly at the C4 and C6 positions. The chlorine atom at C4 serves as a good leaving group, facilitating nucleophilic substitution reactions.

As discussed in the hydrolysis mechanism, the reaction proceeds via a tetrahedral intermediate formed by the attack of a nucleophile. nih.gov In rearrangement reactions initiated by binucleophiles, the mechanism involves an initial nucleophilic attack, typically at C4, leading to the displacement of the chloride. This is followed by the opening of the lactone ring and a subsequent intramolecular cyclization to form a new, thermodynamically more stable heterocyclic system. researchgate.net

Substituents on the 2H-pyran-2-one ring play a critical role in directing the course and rate of its chemical reactions. The electronic properties and position of these substituents can significantly alter the electrophilicity of the ring carbons and influence the stability of reaction intermediates.

In cycloaddition reactions, the position of electron-withdrawing groups is a decisive factor. rsc.org For Diels-Alder reactions involving 2H-pyran-2-one derivatives, the appropriate selection of substituent patterns is crucial for matching the electronic demands of the diene and dienophile. researchgate.net Specifically, chloro-substituted 2H-pyran-2-ones have been shown to react with various electron-rich and electron-poor dienophiles, highlighting the activating role of the chloro substituent. researchgate.net

Solvents and catalysts are powerful tools for controlling the reaction pathways of pyran-2-ones, often enhancing reaction rates and selectivity.

Solvent Effects: The choice of solvent can dramatically affect reaction outcomes. In the synthesis of 4H-pyran derivatives, water has been identified as a highly effective solvent. nih.gov Its amphoteric character can facilitate proton transfer steps in the reaction mechanism, and its high polarity can stabilize charged intermediates, leading to significant rate acceleration compared to non-polar organic solvents. nih.gov For hydrolytic processes involving this compound, water acts as both the solvent and a reactant.

Catalytic Effects: A wide range of catalysts have been employed in reactions involving pyran scaffolds.

Base Catalysis: Basic catalysts, such as KOH-loaded calcium oxide (CaO), have been used effectively in solvent-free multicomponent reactions to synthesize 4H-pyrans. growingscience.com The basic sites on the catalyst facilitate deprotonation steps, which are often crucial for initiating the reaction cascade.

Organocatalysis: Natural biopolymers like sodium alginate have been shown to act as efficient and reusable green organocatalysts for the synthesis of 2-amino-3-cyano-4H-pyran derivatives in water at room temperature. nih.gov

Heterogeneous Catalysis: Metal-organic frameworks (MOFs) have been utilized as heterogeneous catalysts in solvent-free, mechanochemical multicomponent preparations of 4H-pyrans, offering advantages such as easy separation and reusability. nih.gov

Electrocatalysis: Electrocatalytic methods provide an efficient pathway for cascade transformations involving pyran-2-one derivatives, enabling complex reactions under mild conditions. researchgate.net

These examples demonstrate that the mechanism, rate, and even the final product of reactions with the pyran-2-one core can be finely tuned through the strategic selection of solvents and catalysts.

Computational and Theoretical Studies of 4 Chloro 6 Methyl 2h Pyran 2 One and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 4-chloro-6-methyl-2H-pyran-2-one, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the molecule's susceptibility to chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations can accurately predict the ground-state geometry and various electronic properties of this compound. These calculations are typically performed using specific functionals, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)) to provide a detailed understanding of the molecule's stability and structure colab.wsacs.org.

The optimized molecular structure reveals key bond lengths, bond angles, and dihedral angles. For the pyran-2-one ring, the presence of the electron-withdrawing chlorine atom at the C4 position and the electron-donating methyl group at the C6 position influences the electron density distribution and the geometry of the ring. DFT calculations can quantify these effects. For instance, the C=O and C=C bond lengths can be precisely calculated, offering insights into the degree of conjugation within the lactone ring.

Table 1: Representative Calculated Ground State Properties of this compound (Illustrative Data)

PropertyValue
Total Energy(Value in Hartrees)
Dipole Moment(Value in Debye)
C=O Bond Length~1.21 Å
C4-Cl Bond Length~1.74 Å

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules. Specific experimental or dedicated computational studies on this compound are required for precise, validated data.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netresearchgate.net. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons researchgate.net. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity mdpi.com.

For this compound, the HOMO is expected to be localized primarily on the π-system of the pyranone ring, while the LUMO would also be distributed over this conjugated system. The electron-withdrawing chlorine atom would likely lower the energy of both the HOMO and LUMO.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions rsc.org.

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Illustrative Data)

ParameterFormulaValue (eV)
HOMO EnergyEHOMO(Typical Value)
LUMO EnergyELUMO(Typical Value)
Energy GapΔE = ELUMO - EHOMO(Typical Value)
Ionization PotentialI ≈ -EHOMO(Typical Value)
Electron AffinityA ≈ -ELUMO(Typical Value)
Electronegativityχ = (I + A) / 2(Typical Value)
Chemical Hardnessη = (I - A) / 2(Typical Value)
Chemical SoftnessS = 1 / η(Typical Value)

Note: The values in this table are for illustrative purposes to demonstrate the application of FMO analysis. They are not derived from a specific computational study on this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack researchgate.net. The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In the case of this compound, the MEP map would likely show a significant region of negative potential around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. The chlorine atom, being highly electronegative, would also contribute to the electronic landscape. The regions around the hydrogen atoms of the methyl group would exhibit positive potential. This visual representation of the molecule's electronic surface is instrumental in understanding its intermolecular interactions sciprofiles.com.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

An MD simulation of this compound in a solvent like water could reveal how the solvent molecules arrange themselves around the solute and the stability of these interactions. For instance, the carbonyl oxygen and the chlorine atom could form hydrogen bonds or other electrostatic interactions with water molecules. Such simulations are also crucial in drug design to understand how a ligand like a this compound derivative might interact with the active site of a protein researchgate.net. The simulation can track the conformational changes of both the ligand and the protein over time, providing a dynamic picture of the binding process.

Theoretical Prediction of Reaction Mechanisms and Pathways

Theoretical calculations can be employed to explore the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.

For example, nucleophilic substitution at the C4 position, where the chlorine atom is located, is a plausible reaction. Theoretical studies could model the approach of a nucleophile to this position, calculate the activation energy for the substitution, and determine whether the reaction proceeds through an SNAr-type mechanism. Similarly, reactions involving the conjugated π-system, such as Diels-Alder reactions or Michael additions, could be theoretically investigated to predict their feasibility and stereoselectivity. Computational studies on related pyranone derivatives have been used to understand their synthesis and reactivity, providing a framework for predicting the behavior of this compound researchgate.net.

Cheminformatics and Ligand Design Principles

Cheminformatics applies computational methods to analyze chemical data and is integral to modern drug discovery. The scaffold of this compound is of interest in medicinal chemistry, as pyran-2-one derivatives are known to exhibit a range of biological activities. This compound can serve as a starting point for the design of new ligands targeting specific biological receptors.

Using cheminformatics tools, the structure of this compound can be used to search large chemical databases for structurally similar compounds with known biological activities. Furthermore, computational techniques like molecular docking can be used to predict how derivatives of this compound might bind to a target protein. For instance, the chlorine atom at the C4 position can be replaced with other functional groups to modulate the binding affinity and selectivity. The methyl group at C6 can also be modified to explore the structure-activity relationship (SAR). Studies on derivatives of this compound have utilized these principles to develop compounds with potential therapeutic applications rsc.org.

Derivatization Strategies and Applications in Advanced Chemical Research

Design and Synthesis of Novel Fused Heterocyclic Architectures

The reactive nature of the chloro-substituent at the C-4 position, combined with the inherent reactivity of the α,β-unsaturated lactone system, makes 4-Chloro-6-methyl-2H-pyran-2-one a valuable building block for constructing a variety of fused heterocyclic systems.

Pyranoquinoline Derivatives

The synthesis of pyranoquinolines, a class of compounds with a wide range of biological activities including anticancer and anti-inflammatory properties, can be envisioned starting from this compound. A plausible synthetic strategy involves the nucleophilic substitution of the C-4 chloro group by an appropriately substituted aniline (B41778). The resulting 4-anilino-6-methyl-2H-pyran-2-one intermediate could then undergo an intramolecular cyclization, such as a Friedel-Crafts type reaction, to form the fused quinoline (B57606) ring. While direct literature examples for this specific transformation are scarce, the general reactivity of 4-chloro-2-pyrones suggests this as a feasible route.

Established methods for pyrano[3,2-c]quinoline synthesis often employ a one-pot multicomponent condensation of a 2,4-dihydroxyquinoline derivative with malononitrile (B47326) and various aldehydes. nih.gov Another approach involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. rsc.org These methods highlight the construction of the pyran ring onto a pre-existing quinoline scaffold. Adapting these strategies to start from this compound would represent a novel approach to this important heterocyclic system.

Pyranopyrazole Derivatives

The construction of pyranopyrazole frameworks from this compound is a well-precedented strategy. The key transformation involves the reaction of the starting material with hydrazine (B178648) hydrate (B1144303). This reaction proceeds via a nucleophilic substitution at the C-4 position, replacing the chloro group with a hydrazinyl moiety to yield 4-hydrazinyl-6-methyl-2H-pyran-2-one.

This intermediate is then subjected to a condensation reaction with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate. The reaction typically proceeds in a suitable solvent like ethanol, often with catalytic amounts of acid or base, to facilitate the cyclization and formation of the fused pyrazole (B372694) ring. This versatile method allows for the introduction of various substituents on the pyrazole ring, depending on the choice of the 1,3-dicarbonyl component. This approach is a cornerstone in the synthesis of a wide array of pyranopyrazole derivatives, which are of significant interest due to their diverse biological activities. The synthesis of pyranopyrazoles is often achieved through multicomponent reactions involving aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov

Benzodiazepine (B76468) and Related Fused Systems

The pyran-2-one scaffold serves as a precursor for the synthesis of seven-membered heterocyclic systems like benzodiazepines. A review of pyran-2-one chemistry indicates that these compounds can undergo ring-opening reactions when treated with binucleophiles such as o-phenylenediamine (B120857). nih.gov

The proposed mechanism involves the initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the pyran-2-one ring, leading to the opening of the lactone. This is followed by an intramolecular cyclization involving the second amino group and a suitable electrophilic center on the opened-chain intermediate. This cascade of reactions results in the formation of a 1,5-benzodiazepine ring fused or linked to the remnant of the pyran-2-one structure. This strategy offers a direct route to complex benzodiazepine derivatives from a readily available starting material.

Furopyranones

The synthesis of furopyranones from this compound requires a multi-step approach. The initial step involves the conversion of the 4-chloro group to a 4-hydroxy group, which can be achieved through hydrolysis under acidic or basic conditions. The resulting 4-hydroxy-6-methyl-2H-pyran-2-one is a key intermediate for the subsequent steps.

To construct the fused furan (B31954) ring, functionalization at the C-3 position is necessary. This can be accomplished using the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) on the 4-hydroxy-pyranone to introduce a formyl group at the C-3 position. nih.govcdnsciencepub.com This formyl group can then be converted into a bromoacetyl group via standard organic transformations. The final step involves an intramolecular cyclization, where the hydroxyl group at C-4 displaces the bromine atom of the bromoacetyl group at C-3 to form the furan ring, yielding the furopyranone skeleton. nih.gov

Chromene Derivatives

The synthesis of chromene derivatives from this compound can be approached through a strategy involving a key rearrangement reaction. The first step is a nucleophilic aromatic substitution where the chloro group is displaced by a phenoxide, generated from a phenol, to form a 4-aryloxy-6-methyl-2H-pyran-2-one.

This aryloxy-pyranone can then undergo a Fries rearrangement or a photo-Fries rearrangement. wikipedia.orgorganic-chemistry.orgbyjus.com In the Fries rearrangement, a Lewis acid catalyst promotes the migration of the pyranone moiety from the phenolic oxygen to the ortho or para position of the benzene (B151609) ring, forming a new carbon-carbon bond. wikipedia.orgorganic-chemistry.orgbyjus.com Subsequent intramolecular cyclization between the phenolic hydroxyl group and the pyranone ring would lead to the formation of the chromene scaffold. The photochemical variant, the photo-Fries rearrangement, proceeds via a radical mechanism and can also yield the desired ortho-rearranged product necessary for cyclization. wikipedia.org

Development of Pyran-2-one Based Ligands and Scaffolds for Chemical Transformations

The this compound scaffold is an excellent platform for the development of novel ligands and for use in chemical transformations due to the reactivity of the C-4 chloro substituent. This position allows for the introduction of a wide variety of functional groups through nucleophilic substitution reactions. For instance, reaction with alcohols, thiols, and amines can generate libraries of 4-alkoxy, 4-thio, and 4-amino pyran-2-one derivatives, respectively. These derivatives can be screened for various biological activities or used as ligands for metal catalysts.

Furthermore, the chloro group is amenable to modern cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions provide powerful tools to form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. rsc.org By employing these methodologies, a diverse array of aryl, heteroaryl, alkyl, and amino groups can be appended to the C-4 position of the pyran-2-one ring. This allows for the fine-tuning of the electronic and steric properties of the resulting molecules, making them suitable for applications as ligands in catalysis, as probes for biological systems, or as building blocks for more complex molecular architectures.

The following table summarizes some of the potential derivatization strategies for this compound:

Reagent/ReactionProduct TypeFused Heterocycle/Application
Aniline derivative4-Anilino-2-pyronePyranoquinoline
Hydrazine4-Hydrazinyl-2-pyronePyranopyrazole
o-PhenylenediamineRing-opened adductBenzodiazepine
1. H₂O/H⁺ 2. Vilsmeier-Haack 3. Bromination3-Bromoacetyl-4-hydroxy-2-pyroneFuropyranone
Phenoxide, then Fries Rearrangement4-Aryloxy-2-pyroneChromene
Alcohols/Thiols/Amines4-Alkoxy/Thio/Amino-2-pyronesLigand Synthesis
Organoboron compounds (Suzuki)4-Aryl/Alkenyl-2-pyronesScaffold Development
Organotin compounds (Stille)4-Aryl/Alkenyl-2-pyronesScaffold Development

Application in Materials Science Research

The 2H-pyran-2-one scaffold, particularly derivatives of its parent compound 4-hydroxy-6-methyl-2H-pyran-2-one (commonly known as triacetic acid lactone or TAL), is gaining attention as a versatile, renewable building block for the synthesis of novel polymers. mdpi.comwikipedia.org TAL is considered a platform chemical that can be produced from renewable feedstocks like glucose through enzymatic processes. wikipedia.orgchemrxiv.org This sustainable origin makes its derivatives attractive precursors for creating new materials. rsc.org

Research has demonstrated the potential of the pyran-2-one core in developing functional polymers. mdpi.com One notable study focused on the synthesis and polymerization of β-acetoxy-δ-methylvalerolactone, a novel monomer derived from TAL. rsc.orgrsc.orgnsf.gov This derivative was successfully polymerized via ring-opening polymerization (ROP) to create a new polyester (B1180765). rsc.orgrsc.org The resulting amorphous polymer exhibited a glass transition temperature (Tg) of 25 °C. rsc.orgnsf.gov This is a significant finding because many common polylactones have glass transition temperatures below room temperature, limiting their use to applications as soft, rubbery materials. rsc.orgnsf.gov The higher Tg of the TAL-derived polyester suggests its potential for use as a more rigid, glassy component in advanced polymeric materials. rsc.org

This successful polymerization of a TAL derivative is the first reported instance of a disubstituted valerolactone undergoing ROP and the first to establish the ROP of any TAL derivative. rsc.orgrsc.org This pioneering work opens avenues for creating a new class of polyesters with tunable properties, based on the versatile chemistry of the 2H-pyran-2-one framework. mdpi.com The ability to derive such monomers from a renewable platform chemical like TAL is a critical step toward more sustainable polymer manufacturing. chemrxiv.org

MonomerPolymerization MethodResulting PolymerGlass Transition Temperature (Tg)Significance
β-acetoxy-δ-methylvalerolactone (derived from Triacetic Acid Lactone)Ring-Opening Polymerization (ROP)Amorphous Polyester25 °CHigher Tg than typical polylactones, potential for use as a rigid material component. rsc.orgnsf.gov
Table 1: Polymerization of a Triacetic Acid Lactone Derivative

Exploration in Chemical Probe Development

The 6-methyl-2H-pyran-2-one skeleton is a key structural motif in the development of chemical probes designed to investigate and modulate biological processes, particularly in bacteria. nih.gov Chemical probes are small molecules used to study the function of proteins and their roles in biological pathways. Derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one have been synthesized and evaluated as inhibitors of quorum sensing (QS) in the pathogenic bacterium Pseudomonas aeruginosa. nih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, such as biofilm formation and virulence factor production.

In one study, novel 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives were designed as ligands to inhibit the binding of the native signaling molecule, N-(3-oxododecanoyl)homoserine lactone (OdDHL), to its receptor protein, LasR. nih.gov By blocking this interaction, these pyran-2-one compounds can disrupt QS-regulated gene expression. The research found that the potency of these inhibitors was dependent on the length of the alkyloxy chain at the C-4 position. nih.gov

The most effective compound identified in the study exhibited strong inhibitory activity against biofilm formation and was shown to down-regulate the expression of genes associated with the OdDHL/LasR quorum sensing system by 35-67%. nih.gov Molecular docking simulations suggested that the binding mode of this potent inhibitor within the active site of the LasR protein was very similar to that of the natural ligand, OdDHL. nih.gov This line of research highlights the utility of the 4-hydroxy-6-methyl-2H-pyran-2-one scaffold as a template for creating specific chemical probes to dissect and control bacterial communication pathways, which is crucial for developing new strategies to combat antibiotic resistance. nih.gov

Compound ClassTargetMechanism of ActionBiological EffectKey Finding
4-(alkyloxy)-6-methyl-2H-pyran-2-one derivativesLasR protein in Pseudomonas aeruginosaCompetitive inhibition of OdDHL binding to the LasR receptor.Inhibition of biofilm formation and down-regulation of QS-associated genes. nih.govA derivative with an optimized alkyloxy chain length showed potent activity (35-67% gene down-regulation). nih.gov
Table 2: 6-Methyl-2H-pyran-2-one Derivatives as Quorum Sensing Probes

Future Prospects and Emerging Research Areas

Development of Stereoselective Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. For 2H-pyran-2-one derivatives, achieving stereocontrol is crucial for developing compounds with specific biological activities or material properties. While numerous methods exist for the general synthesis of pyran-2-ones, the development of stereoselective approaches, particularly for substituted variants like 4-chloro-6-methyl-2H-pyran-2-one, is an active area of research.

Future work is anticipated to focus on asymmetric catalysis to produce enantiomerically pure or enriched pyranone derivatives. This includes the use of chiral organocatalysts, transition-metal complexes with chiral ligands, and biocatalysis. researchgate.netgoogle.com For instance, strategies involving the asymmetric convergent union of two different aldehydes with a silyl-stannane reagent have been described for constructing disubstituted pyrans with high enantioselectivity. nih.gov Another approach involves the stereoselective ring-expansion of monocyclopropanated furans, which can be synthesized in diastereo- and enantiomerically pure forms, to yield highly functionalized dihydro-2H-pyran derivatives. nih.gov

Table 1: Emerging Stereoselective Synthetic Strategies for Pyran Derivatives

Synthetic Strategy Catalyst/Reagent Type Key Features Potential Application for this compound
Asymmetric [3+3] Cycloaddition Chiral N-heterocyclic carbenes (NHCs) Metal-free conditions, high regioselectivity for functionalized 2H-pyran-2-ones. nih.gov Direct asymmetric synthesis from acyclic precursors bearing the chloro and methyl groups.
Catalytic Asymmetric Allylation BINOL-titanium tetraisopropoxide (BITIP) catalyst Convergent synthesis of disubstituted pyrans from two aldehydes. nih.gov Multi-step synthesis of chiral pyran precursors that could be converted to the target molecule.
Stereospecific Cyclization (+)-10-camphorsulfonic acid (CSA) Stereospecific cyclization of chiral epoxy alcohols. mdpi.com Synthesis of enantiomerically pure tetrahydropyran (B127337) rings as potential precursors.
Enantioselective Hydrogenation Chiral diphosphine-metal complexes (e.g., Ru-atropisomeric diphosphine) Catalytic hydrogenation of the pyranone double bond to create chiral centers. google.com Stereoselective reduction of the diene system in this compound.
Biocatalysis Enzymes (e.g., Lipases, Bovine Serum Albumin) Green chemistry approach, high enantioselectivity for resolution or synthesis. researchgate.netmdpi.com Kinetic resolution of racemic this compound or its derivatives.

Advanced Mechanistic Elucidation using Combined Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. The combination of experimental studies with computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has become an indispensable tool in modern organic chemistry. mdpi.com

For 2H-pyran-2-ones, these combined approaches are being used to unravel the intricacies of their reactivity. mdpi.com DFT calculations, for example, can predict transition state energies, helping to explain the regioselectivity and stereoselectivity observed in reactions like the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.orgresearchgate.net Studies have investigated the reactivity of 2H-pyran-2-ones with strained alkynes, using DFT to show that lower distortion energy of the reactants leads to faster reaction rates. rsc.org Similarly, MD simulations can model the interaction of these molecules with their environment, such as water, which is crucial for understanding their behavior in biological systems or in aqueous reaction media. mdpi.com

Future research on this compound will likely employ these methods to:

Map Reaction Pathways: Computationally model nucleophilic substitution at the C4 position to predict the feasibility of displacing the chloro group with various nucleophiles.

Analyze Electrostatic Potential: Use molecular electrostatic potential (MEP) maps to identify the most reactive sites for electrophilic and nucleophilic attack. mdpi.com

Predict Spectroscopic Properties: Correlate calculated NMR and IR data with experimental results to confirm the structures of novel products. researchgate.net

Understand Valence Isomerism: Investigate the equilibrium between the 2H-pyran form and its open-chain dienone isomer, which is a known characteristic of this heterocyclic system. nih.gov

Table 2: Application of Combined Experimental-Computational Methods to Pyran-2-one Chemistry

Research Question Experimental Method Computational Method Insights Gained
Reaction Kinetics & Selectivity Reaction rate measurements (e.g., LC/MS) researchgate.net DFT (Activation energy calculations) rsc.orgresearchgate.net Understanding factors controlling reaction speed and product distribution (e.g., IEDDA reactions). rsc.org
Reactivity in Solution Synthesis in various solvents nih.gov MD simulations, NCI analysis mdpi.comnih.gov Elucidating the role of solvent molecules (e.g., water) in stabilizing intermediates and transition states. mdpi.comnih.gov
Conformational Analysis NMR spectroscopy (NOE experiments) DFT (Energy minimization of conformers) mdpi.com Determining the most stable three-dimensional structure of complex pyran derivatives. mdpi.com
Autoxidation Sensitivity Stability studies DFT (Bond Dissociation Energy calculations) mdpi.com Predicting the likelihood of degradation through autoxidation by identifying weak C-H bonds. mdpi.com

Exploration of Novel Reaction Pathways and Reactivity Patterns

The 2H-pyran-2-one ring is a versatile scaffold that can undergo a variety of transformations. clockss.org Its conjugated diene system allows it to participate in cycloaddition reactions, while the lactone functionality is susceptible to nucleophilic attack, often leading to ring-opening and rearrangement. clockss.orgresearchgate.net Research continues to uncover new ways to harness this reactivity.

For this compound, key areas of exploration include:

Nucleophilic Ring-Opening and Rearrangement: The reaction with various nitrogen and carbon nucleophiles can lead to the formation of other heterocyclic systems like pyridines, pyrazoles, and pyrimidines. evitachem.comresearchgate.net The influence of the chloro and methyl substituents on the course of these rearrangements is a subject for further investigation.

Cycloaddition Reactions: Beyond classic Diels-Alder reactions, exploring photochemical cycloadditions, such as the tandem [4+4]-photocycloaddition/decarboxylation process seen with other pyran-2-ones, could lead to complex polycyclic structures like cyclooctatrienes. rsc.org

Transition-Metal Catalyzed Cross-Coupling: The chloro group at the C4 position represents a potential handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents and the synthesis of highly complex molecular architectures.

Domino Reactions: Designing one-pot sequences that leverage the multiple reactive sites of the molecule. For example, a reaction could be initiated by nucleophilic substitution at C4, followed by an intramolecular cyclization involving the C6-methyl group or the pyranone ring itself.

Design of Next-Generation 2H-Pyran-2-one Scaffolds for Specialized Applications

The inherent chemical reactivity and structural features of 2H-pyran-2-ones make them attractive scaffolds for the design of new functional molecules. researchgate.netresearchgate.net By modifying the core structure of this compound, researchers can develop next-generation compounds tailored for specific uses in medicine, agriculture, and materials science. evitachem.comnih.gov

Emerging design strategies include:

Bioisosteric Replacement: Systematically replacing the chloro-substituent with other groups (e.g., F, CF₃, CN) to fine-tune the electronic properties and metabolic stability of potential drug candidates.

Scaffold Hopping and Fusion: Using the pyran-2-one as a starting material to synthesize fused heterocyclic systems. For example, reactions with dinucleophiles can yield pyrano[b]pyrazoles or benzodiazepines. researchgate.net These new, more rigid scaffolds can be explored for their biological activity.

Functional Dyes and Sensors: Incorporating the pyran-2-one moiety into larger conjugated systems, such as diketopyrrolopyrrole (DPP) dyes, has been shown to produce fluorescent sensors for detecting specific analytes like nitroaromatic explosives. nih.gov The electronic properties of this compound could be exploited in the design of new sensory materials.

Polymer Science: Using derivatives of this compound as monomers or additives in polymer synthesis to create materials with unique optical or thermal properties. evitachem.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.